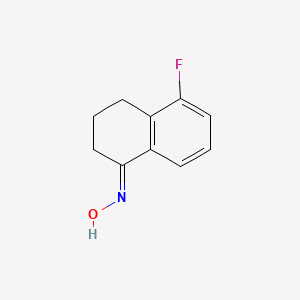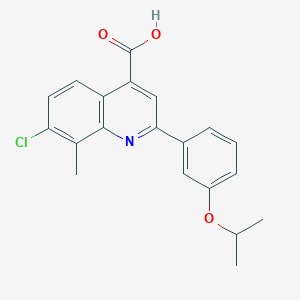
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H18ClNO3 . It has a molecular weight of 355.82 . The compound is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H18ClNO3/c1-11(2)25-14-6-4-5-13(9-14)18-10-16(20(23)24)15-7-8-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Mass Spectrometric Analysis
A study on the dissociation behavior of various substituted isoquinoline-3-carboxamides, which share a structural resemblance with 7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid, elucidated unusual fragmentation patterns under mass spectrometry. This research provides insights into the analytical applications of similar compounds in identifying and characterizing potential metabolites and drug candidates, highlighting the significance of such compounds in analytical chemistry (Beuck et al., 2009).
Photolabile Protecting Groups
In the realm of photochemistry, a study on brominated hydroxyquinoline, structurally related to 7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid, demonstrated its effectiveness as a photolabile protecting group for carboxylic acids. This suggests potential applications in developing light-sensitive materials and biological messengers, indicating the versatility of similar compounds in material science and biological research (Fedoryak & Dore, 2002).
Antioxidative Properties
A study focused on the relationship between the structure of 4-hydroxyquinoline derivatives, including compounds similar to 7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid, and their antioxidant effects. This research unveils the potential therapeutic applications of these compounds as antioxidants, which could be significant in developing treatments for oxidative stress-related conditions (Liu et al., 2002).
Antimicrobial and Antihypoxic Activities
Research into substituted 4-oxoquinoline-3-carboxylic acids, which are structurally related to the compound , revealed promising antibacterial activities against a wide range of bacteria. Additionally, derivatives of dihydroquinoline demonstrated significant antihypoxic effects, suggesting their potential in therapeutic applications for conditions associated with hypoxia and bacterial infections (Miyamoto et al., 1990; Ukrainets et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
7-chloro-8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11(2)25-14-6-4-5-13(9-14)18-10-16(20(23)24)15-7-8-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUXTXIYWSYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile](/img/structure/B2697410.png)
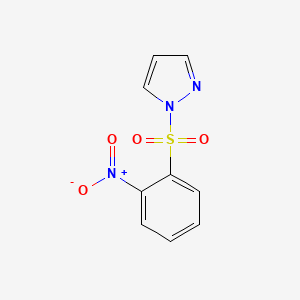


![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2697414.png)
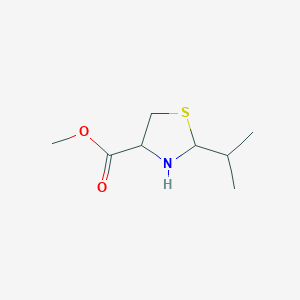
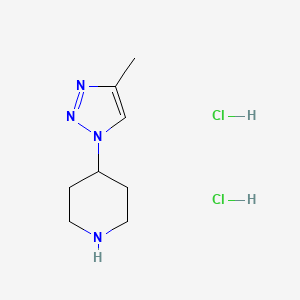

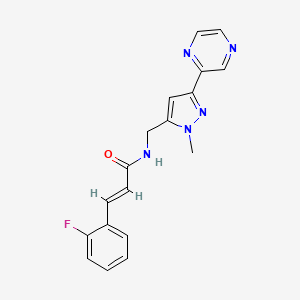
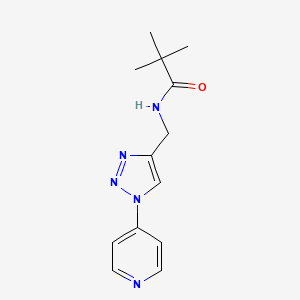
![Ethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2697424.png)
![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)
